Platanoside

描述

Platanoside is a natural compound found in the leaves and trunk bark of the plant Platanus orientalis. It belongs to the class of oligomeric proanthocyanidin glycosides, which are known for their antioxidant and bactericidal properties.

准备方法

Synthetic Routes and Reaction Conditions: Platanoside is synthesized in plants as part of their natural metabolic processes. The preparation involves extracting the compound from the trunk bark or leaves of Platanus orientalis. The aqueous ethanol extract of the trunk bark is fractionated according to the polarity of the organic solvents to produce fractions of low-molecular-weight, oligomeric, and polymeric proanthocyanidins. Column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 are used to isolate pure oligomeric glycosylated proanthocyanidins, including this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves the use of advanced chromatography and filtration methods to ensure high purity and yield of the compound. The use of ethanol as a solvent is common due to its efficiency in extracting proanthocyanidins from plant materials .

化学反应分析

Types of Reactions: Platanoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Alkaline cleavage of this compound produces phloroglucinol and protocatechoic acid. Hydrolysis not only cleaves interflavane bonds but also decomposes the pyran heterocycle of flavan-3-ol units.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Hydrolysis: Acidic or alkaline conditions are employed to hydrolyze this compound.

Major Products Formed: The major products formed from the reactions of this compound include phloroglucinol, protocatechoic acid, and various flavan-3-ol derivatives.

科学研究应用

Pharmacological Properties

Platanoside exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Anti-inflammatory and Antioxidant Effects : this compound has demonstrated significant anti-inflammatory and antioxidant activities, suggesting its potential in treating inflammatory diseases. Studies indicate that it can inhibit oxidative stress, which is linked to various chronic conditions .

- Antibacterial Activity : The compound shows promising antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium. Its minimum inhibitory concentrations (MICs) range from 0.5 to 16 μg/mL for these pathogens .

- Cytotoxic Activity : Research has indicated that this compound exhibits cytotoxic effects against human leukemic cell lines, highlighting its potential for cancer therapy.

- Anti-ageing Potential : Studies on model organisms like Drosophila and human fibroblasts suggest that this compound may delay age-related decline, making it an interesting candidate for anti-aging research.

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Infectious Disease Treatment : Given its antibacterial properties, this compound is being investigated as a potential treatment for infections caused by resistant bacteria. Its efficacy against MRSA and other pathogens positions it as a candidate for new antibiotic development .

- Cancer Therapy : The cytotoxic effects observed in leukemic cell lines suggest that this compound could be explored as an adjunct therapy in cancer treatment protocols.

- Liver Protection : Recent studies indicate that platanosides can mitigate liver injury caused by acetaminophen overdose in animal models. This protective effect is attributed to their ability to modulate oxidative stress pathways and reduce inflammatory responses .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

作用机制

Platanoside exerts its effects through several mechanisms:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits regulatory enzymes and transcription factors involved in inflammation.

Antibacterial Activity: Binds to bacterial enzymes such as enoyl-ACP reductase and penicillin-binding proteins, inhibiting bacterial growth

相似化合物的比较

Platanoside is unique among proanthocyanidins due to its specific glycosylation pattern and molecular structure. Similar compounds include:

Catechin: A flavan-3-ol with antioxidant properties.

Epicatechin: Another flavan-3-ol with similar properties to catechin.

Procyanidin B2: A dimeric proanthocyanidin with antioxidant and anti-inflammatory properties

This compound stands out due to its higher molecular weight and complex structure, which contribute to its unique biological activities and potential therapeutic applications.

生物活性

Platanosides, a group of flavonoid glycosides derived from the Platanus species, exhibit a range of biological activities, particularly in antibacterial and hepatoprotective applications. This article synthesizes recent research findings on the biological activity of platanosides, focusing on their mechanisms, efficacy, and potential therapeutic applications.

Overview of Platanosides

Platanosides are primarily isolated from the leaves of Platanus × acerifolia and Platanus occidentalis. Recent studies have highlighted their structural diversity and biological significance, particularly in combating drug-resistant bacterial infections and providing hepatoprotection.

Recent investigations have demonstrated that platanosides possess significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium. The minimum inhibitory concentrations (MICs) for these compounds have been reported as follows:

| Compound | MIC against MRSA (μg/mL) | MIC against E. faecium (μg/mL) |

|---|---|---|

| 6 (Z,E-platanoside) | ≤ 16 | ≤ 1 |

| 7 (E,E-platanoside) | ≤ 16 | ≤ 1 |

These compounds were subjected to molecular docking analyses that revealed strong binding affinities to crucial bacterial enzymes such as FabI (enoyl-ACP reductase) and PBP2 (penicillin-binding protein), which are essential for bacterial growth but absent in human cells. For instance, compound 7 exhibited a binding affinity of towards FabI, indicating its potential as a novel antibacterial agent .

Case Studies

A study focusing on the antibacterial efficacy of platanosides isolated from Platanus × acerifolia confirmed their ability to inhibit bacterial growth effectively. The study utilized both in vitro assays and advanced molecular techniques to validate the findings. Surface plasmon resonance studies further supported the binding affinity results, emphasizing the potential of these compounds in drug development .

Platanosides have also been investigated for their hepatoprotective effects, particularly in mitigating acetaminophen (APAP)-induced liver damage. In a controlled study involving mice, platanoside treatment resulted in significant reductions in serum alanine aminotransferase (ALT) levels and hepatic necrosis markers:

| Marker | PTS Treatment | Control |

|---|---|---|

| ALT | Decreased | Increased |

| iNOS | Decreased | Increased |

| JNK Activation | Decreased | Increased |

The results indicated that platanosides could inhibit pathways associated with oxidative stress and inflammation, likely through modulation of the Nrf2 pathway and inhibition of JNK activation .

Research Findings

In a detailed investigation into the hepatoprotective properties of platanosides, it was found that these compounds significantly reduced markers of liver injury and inflammation. The study suggested that platanosides act as dual-function agents: they scavenge free radicals while also enhancing the expression of antioxidant proteins through Nrf2 activation .

属性

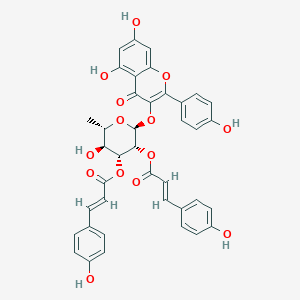

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+/t20-,33-,36+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZIBACORRUGAC-FIFPDCARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133740-25-7 | |

| Record name | Platanoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。